molecular formula C19H22N4O2S B12451245 2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one CAS No. 333307-76-9

2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one

Cat. No.: B12451245
CAS No.: 333307-76-9
M. Wt: 370.5 g/mol
InChI Key: SRFQGTZLZQUQOT-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring fused to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of solvents like dioxane and catalysts such as diethylsilane .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one apart is its unique combination of a benzothiazole ring and a pyrazolone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

333307-76-9

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylethylidene)-5-propylpyrazol-3-one

InChI

InChI=1S/C19H22N4O2S/c1-3-6-15-17(13(2)22-9-11-25-12-10-22)18(24)23(21-15)19-20-14-7-4-5-8-16(14)26-19/h4-5,7-8H,3,6,9-12H2,1-2H3

InChI Key

SRFQGTZLZQUQOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1=C(C)N2CCOCC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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